2-(Difluoromethoxy)-6-nitroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6F2N2O3 |
|---|---|
Molecular Weight |
204.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-nitroaniline |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-5-3-1-2-4(6(5)10)11(12)13/h1-3,7H,10H2 |
InChI Key |
LIVBETVQYHVMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Difluoromethoxy 6 Nitroaniline
Strategic Approaches to the Synthesis of 2-(Difluoromethoxy)-6-nitroaniline
The construction of this compound requires careful consideration of the order of functional group introduction due to the directing effects of the substituents on the aromatic ring. The amino group is a strong activating ortho-, para-director, while the nitro group is a strong deactivating meta-director. The difluoromethoxy group is also an ortho-, para-director, albeit a deactivating one. A logical and efficient synthetic approach often involves starting with a precursor that already contains some of the required functionality in the correct positions, thereby simplifying the reaction sequence and minimizing the formation of unwanted isomers.
A highly strategic precursor is 2-amino-3-nitrophenol, which possesses the amino and nitro groups in the desired 1,2,3-substitution pattern. sigmaaldrich.combldpharm.comguidechem.com This simplifies the synthesis to the final, crucial step of introducing the difluoromethoxy group.
Synthesizing this compound from simpler, more readily available anilines necessitates a multi-step approach. One hypothetical pathway could begin with a protected aniline (B41778) to manage the reactivity and directing effects of the amino group. For instance, starting with 2-methoxyaniline, the synthesis could proceed as follows:
Protection of the Amino Group: The amino group of 2-methoxyaniline is first protected, for example, through acetylation to form N-(2-methoxyphenyl)acetamide. This prevents oxidation of the amino group during subsequent steps and modulates its directing effect.
Nitration: The protected aniline is then nitrated. The acetamido and methoxy (B1213986) groups will direct the incoming nitro group to the positions ortho and para to them. This step requires careful control to achieve the desired regiochemistry.
Deprotection/Cleavage: The methoxy group is cleaved to a hydroxyl group, and the acetamido group is hydrolyzed back to an amino group, yielding 2-amino-3-nitrophenol.
Difluoromethylation: The final step is the introduction of the difluoromethoxy group onto the phenolic hydroxyl, yielding the target compound.
Achieving the specific 1-amino-2-nitro-3-(difluoromethoxy) substitution pattern is the primary challenge. The regioselectivity of each reaction is governed by the electronic properties of the substituents already present on the ring.
In a precursor like 2-methoxyaniline, both the amino (or protected amino) and methoxy groups are ortho-, para-directing. Nitration would likely yield a mixture of isomers, requiring separation.
If starting with a difluoromethoxylated aniline, subsequent nitration would be directed by both the amino and the difluoromethoxy groups to ortho and para positions.
The use of a precursor like 2-amino-3-nitrophenol circumvents many of these regioselectivity issues, as the relative positions of the amino and nitro groups are already established. sigmaaldrich.comguidechem.com The synthesis is then reduced to the selective functionalization of the hydroxyl group.
The difluoromethoxy (-OCF₂H) group is a valuable structural motif in pharmaceuticals and agrochemicals because it can serve as a lipophilic hydrogen bond donor and enhance metabolic stability. nih.govchinesechemsoc.org Its introduction is a key step in the synthesis of this compound.
The most direct method to synthesize the target compound is through the O-difluoromethylation of a phenolic precursor, namely 2-amino-3-nitrophenol. sigmaaldrich.com This reaction is typically achieved using a source of difluorocarbene (:CF₂). rsc.org The phenoxide, generated by treating the phenol (B47542) with a base, acts as a nucleophile that traps the highly electrophilic difluorocarbene. orgsyn.orgcas.cn
A variety of reagents can be used to generate difluorocarbene in situ. These reagents are often preferred over hazardous gaseous precursors. rsc.org The reaction conditions must be carefully chosen to be compatible with the other functional groups present in the molecule, particularly the nitro and amino groups.
Table 1: Reagents for O-Difluoromethylation of Phenols
| Reagent | Activating Agent / Conditions | Description |
|---|---|---|
| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Heat (thermal decarboxylation) | A stable, commercially available solid that releases :CF₂ upon heating. orgsyn.org |
| Bromodifluoroacetic acid (BrCF₂CO₂H) | Visible-light photoredox catalysis | Allows for difluoromethylation under mild, room temperature conditions. nih.gov |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Anionic initiators (e.g., NaI, KF) | A versatile reagent for generating difluorocarbene. |
The underlying mechanism for the O-difluoromethylation of phenols is a difluorocarbene insertion into the O-H bond. Difluorocarbene is a reactive intermediate that can be generated from various precursors. rsc.org In its singlet ground state, it behaves as a moderately electrophilic species. cas.cn
The general mechanism proceeds as follows:
Generation of Difluorocarbene: A precursor, such as sodium chlorodifluoroacetate, undergoes decomposition (e.g., thermally) to generate the difluorocarbene intermediate (:CF₂).
Formation of Phenoxide: The phenolic precursor (2-amino-3-nitrophenol) is deprotonated by a base (e.g., cesium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide anion.
Nucleophilic Attack: The electron-rich phenoxide attacks the electrophilic difluorocarbene.
Protonation: The resulting intermediate is protonated during workup to yield the final aryl difluoromethyl ether product, this compound.
This method is highly effective for the difluoromethylation of heteroatoms like oxygen and can be carried out at or below ambient temperatures for reactive nucleophiles like phenolates. orgsyn.orgcas.cn
Should a synthetic route require the introduction of the nitro group onto a difluoromethoxylated aniline precursor, specific nitration chemistry would be employed. Direct nitration of anilines can be problematic, often leading to oxidation and the formation of tarry by-products. researchgate.net Therefore, the amino group is typically protected, often as an amide, before nitration.
The standard nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. However, for sensitive substrates, milder and more selective methods have been developed.
Table 2: Selected Nitration Methods for Anilines
| Reagent/Catalyst System | Conditions | Description |
|---|---|---|
| HNO₃ / H₂SO₄ | Low temperature (e.g., 0 °C) | The classic and most common method for electrophilic aromatic nitration. Requires careful temperature control. chemicalbook.com |
| Copper-catalyzed nitration | Nitric acid, copper catalyst | A milder procedure for the direct nitration of protected anilines, using only one equivalent of nitric acid and producing water as the only byproduct. chemistryviews.org |
In the context of synthesizing this compound, if one were to start with 2-(difluoromethoxy)aniline, the protected form would be nitrated. The acetamido and difluoromethoxy groups would direct the nitro group to the ortho and para positions. Achieving selective nitration at the C6 position would be challenging and likely result in a mixture of isomers requiring purification.
Introduction of the Nitro Group: Nitration Chemistry
Directed Nitration Methodologies
The introduction of a nitro group onto the aniline ring is achieved through electrophilic aromatic substitution. The primary challenge is directing the incoming electrophile, the nitronium ion (NO₂⁺), to the desired position. In the synthesis of this compound, the starting material is typically 2-(difluoromethoxy)aniline. innospk.comambeed.comsigmaaldrich.comalfa-chemistry.com
The substituents already present on the ring—the amino group (-NH₂) and the difluoromethoxy group (-OCHF₂)—govern the position of nitration.
Amino Group (-NH₂): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.
Direct nitration of 2-(difluoromethoxy)aniline is generally avoided because the harsh, acidic conditions of nitration (e.g., a mixture of nitric acid and sulfuric acid) would protonate the basic amino group to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which would prevent the desired substitution pattern. Furthermore, the amine group is susceptible to oxidation under these conditions.
To circumvent these issues, the amine is temporarily protected, most commonly as an acetamide (-NHCOCH₃). This is achieved by reacting the 2-(difluoromethoxy)aniline with acetic anhydride (B1165640). The resulting N-(2-(difluoromethoxy)phenyl)acetamide is then subjected to nitration. The acetamido group is still a potent ortho, para-director but is less activating than a free amine group, offering a more controlled reaction. researchgate.netresearchgate.net
Control of Regioselectivity in Nitration Reactions
With the amine group protected as an acetamide, the nitration of N-(2-(difluoromethoxy)phenyl)acetamide will yield a mixture of isomers. The acetamido group at position 1 directs nitration to the ortho (position 6) and para (position 4) positions.
The formation of the desired 6-nitro isomer versus the 4-nitro isomer is influenced by both electronic and steric factors. The acetamido group strongly favors substitution at the para position due to reduced steric hindrance. However, the ortho position (C6) is also activated. The difluoromethoxy group at C2 exerts some steric hindrance, which may slightly disfavor nitration at the adjacent C6 position compared to the unobstructed C4 position. Consequently, the nitration step typically produces a mixture of N-(2-(difluoromethoxy)-6-nitrophenyl)acetamide and N-(2-(difluoromethoxy)-4-nitrophenyl)acetamide. researchgate.net
Separation of these isomers is a critical step and is usually accomplished by fractional crystallization, exploiting differences in their solubility in a given solvent system. The final step is the hydrolysis of the separated N-(2-(difluoromethoxy)-6-nitrophenyl)acetamide, typically under acidic or basic conditions, to remove the acetyl protecting group and yield the target compound, this compound. scribd.comuomustansiriyah.edu.iq
Amine Functionalization Strategies
In the context of synthesizing this compound, "amine functionalization" primarily refers to the essential strategy of protecting the amine to control the reaction's regioselectivity and prevent undesirable side reactions. The conversion of the amine to an amide (acetylation) is a temporary functionalization that modifies its electronic properties and steric bulk.
Protection (Acetylation): The amine is converted into an acetamide. This transformation protects the nitrogen from protonation and oxidation during nitration. It also modulates the group's directing ability, allowing for a more controlled reaction than with a free amine.
Deprotection (Hydrolysis): After the nitration and isomer separation steps, the original amine functionality is restored by hydrolyzing the amide bond. This is typically achieved by heating the compound in the presence of an acid (like sulfuric or hydrochloric acid) or a base (like sodium hydroxide). scribd.comuomustansiriyah.edu.iqnih.govosti.gov This two-step functionalization-defunctionalization sequence is fundamental to achieving the desired substitution pattern in many aniline syntheses.
Optimized Laboratory-Scale Synthesis Protocols
A robust laboratory-scale synthesis of this compound is a multi-step process that begins with the protection of the amine, followed by nitration, isomer separation, and deprotection.
Investigation of Reaction Conditions for Enhanced Yield and Purity
Optimizing the synthesis hinges on carefully controlling the conditions of the nitration and hydrolysis steps. For the nitration of the protected acetanilide, several factors are critical.
Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is the classic and most effective reagent. The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). uomustansiriyah.edu.iq
Reaction Time: The reaction must be allowed sufficient time for completion, but extended reaction times, especially at elevated temperatures, can increase the likelihood of side reactions.
The table below illustrates typical conditions and outcomes for the nitration of a substituted acetanilide, which serves as a model for the synthesis of the target compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
|---|---|---|---|---|
| Nitrating Agent | HNO₃ / H₂SO₄ | HNO₃ / Ac₂O | Cu(NO₃)₂ | HNO₃/H₂SO₄ is most common for generating the nitronium ion. |
| Temperature | 0-5 °C | 25 °C (Room Temp) | -10 °C | Lower temperatures (0-5 °C) are optimal for preventing over-nitration and improving regioselectivity. scribd.com |
| Solvent | Glacial Acetic Acid | Sulfuric Acid | Acetonitrile | Sulfuric acid often serves as both solvent and catalyst. |
| Reaction Time | 30 minutes | 2 hours | 1 hour | Typically 30-60 minutes is sufficient at low temperatures. |
| Yield (para+ortho) | High | Moderate | Variable | Controlled conditions lead to higher yields of desired isomers. |
For the hydrolysis step, reaction conditions determine the efficiency of the deprotection. Acid-catalyzed hydrolysis, often using aqueous sulfuric acid, requires heating under reflux for 30-60 minutes to drive the reaction to completion. uomustansiriyah.edu.iq
Employment of Protecting Group Chemistry in Synthetic Sequences
The use of a protecting group for the amine functionality is indispensable in the synthesis of this compound. The acetamido group (-NHCOCH₃) is the most common choice for this purpose due to several key advantages:
Prevention of Salt Formation: It prevents the formation of the deactivating anilinium ion in the acidic nitrating medium.
Moderation of Reactivity: The acetamido group is less activating than the amino group, which helps prevent polysubstitution (the addition of more than one nitro group).
Preservation of Directing Effect: It remains a strong ortho, para-director, guiding the nitronium ion to the desired positions.
Ease of Removal: The acetyl group can be readily removed by hydrolysis at the end of the synthetic sequence to regenerate the free amine.
Protection: 2-(difluoromethoxy)aniline + Acetic Anhydride → N-(2-(difluoromethoxy)phenyl)acetamide
Nitration: N-(2-(difluoromethoxy)phenyl)acetamide + HNO₃/H₂SO₄ → Mixture of 4-nitro and 6-nitro isomers
Purification: Separation of the 6-nitro isomer via fractional crystallization.
Deprotection: N-(2-(difluoromethoxy)-6-nitrophenyl)acetamide + H₃O⁺/heat → this compound
Green Chemistry Principles in the Synthesis of Fluorinated Nitroanilines
Traditional methods for synthesizing nitroanilines often involve harsh reagents and generate significant waste. Modern approaches guided by green chemistry principles seek to develop more sustainable and environmentally friendly alternatives.
Alternative Nitrating Agents: Research has focused on replacing the hazardous nitric acid/sulfuric acid mixture. Milder and more selective nitrating systems have been developed, such as using tert-butyl nitrite (B80452) or copper-catalyzed nitration with a single equivalent of nitric acid, which produces only water as a byproduct. chemistryviews.orgresearchgate.netrsc.orgresearchgate.netnih.govresearchgate.net Mechanochemical methods using bench-stable solid nitrating agents under solvent-minimized conditions also represent a significant green advancement. rsc.org
Catalytic Processes: The use of solid acid catalysts, such as zeolites or clays, can replace liquid superacids like sulfuric acid. These catalysts are often reusable, reduce corrosive waste streams, and can be more selective.
Greener Solvents: Efforts are being made to replace traditional organic solvents with more environmentally benign options, or to develop solvent-free reaction conditions.
Alternative Synthesis Routes: For the reduction of nitro groups to amines, a common transformation in aniline chemistry, green methods are being developed. Catalytic hydrogenation using molecular hydrogen is an atom-economical method. More recently, electrochemical methods powered by renewable energy are being explored to reduce nitroarenes to anilines at room temperature and pressure, eliminating the need for high-energy processes and chemical reductants. specchemonline.com
By incorporating these principles, the synthesis of complex molecules like this compound can be made more efficient, safer, and more sustainable.
Industrial Scale-Up Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound requires a meticulous approach to ensure safety, efficiency, and cost-effectiveness. Key considerations revolve around reaction control, process optimization, purification strategies, cost analysis, and waste management.
A critical step in the synthesis of many nitroanilines is the nitration of a corresponding aniline precursor. This reaction is notoriously exothermic and can lead to thermal runaway and the formation of explosive intermediates, making its industrial scale-up particularly challenging. researchgate.net To mitigate these risks, modern industrial processes are increasingly shifting from traditional batch reactors to continuous flow systems. researchgate.netewadirect.com
Continuous flow reactors offer superior heat and mass transfer, enabling precise temperature control and minimizing the volume of hazardous reaction mixture at any given time. researchgate.netewadirect.com For the synthesis of a similar compound, 4-fluoro-2-methoxy-5-nitroaniline, a key building block for the drug osimertinib, a scalable telescoped continuous flow procedure for acetylation and nitration was developed. researchgate.net This process involves protecting the amine functionality through acetylation to prevent side reactions before the nitration step. researchgate.net The laboratory-scale process for this analogue demonstrated an 82% isolated yield over two steps, with a throughput of 25 mmol/h. researchgate.net
The successful transfer of this process to a pilot scale was achieved by increasing flow rates and sizing-up the microreactor platform, resulting in an 83% isolated yield and a significantly higher throughput of 2 mol/h (0.46 kg/h ). researchgate.net This highlights the scalability of continuous flow processes for the production of fluorinated nitroanilines.
Process Parameters for Continuous Flow Synthesis of an Analogous Fluorinated Nitroaniline
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Throughput | 25 mmol/h | 2 mol/h |
| Isolated Yield | 82% | 83% |
| Reactor Type | Microreactor Platform | Sized-up Microreactor Platform |
Data based on the synthesis of 4-fluoro-2-methoxy-5-nitroaniline. researchgate.net
Purification and Isomer Separation
Cost Analysis and Economic Feasibility
The economic viability of industrial-scale synthesis is heavily dependent on the cost of starting materials, the efficiency of the synthetic route (yield and throughput), and the costs associated with energy consumption, waste disposal, and purification. beilstein-journals.org While a specific cost analysis for this compound is not available, the principles of process optimization for similar compounds suggest that continuous flow processes can offer economic advantages over batch processes by improving yield, reducing reaction times, and enhancing safety, which can lead to lower insurance and compliance costs. ewadirect.com
Waste Management and Environmental Impact
The synthesis of fluorinated and nitrated aromatic compounds inevitably generates waste streams that require careful management. These can include spent acids from the nitration process and organic solvents from extraction and purification steps. beilstein-journals.org The high stability of some fluorinated compounds can make their degradation challenging. mdpi.com Industrial waste management strategies may include neutralization of acidic waste, solvent recovery and recycling, and incineration or advanced oxidation processes for the destruction of persistent organic pollutants. mdpi.com Plasma technologies are also emerging as a method for the high-efficiency destruction of fluorinated compounds. mdpi.com
Key Industrial Scale-Up Considerations
| Consideration | Key Challenges | Potential Solutions |
|---|---|---|
| Reaction Safety | Exothermic nitration, potential for thermal runaway. researchgate.netewadirect.com | Continuous flow reactors for enhanced temperature control. researchgate.netewadirect.com |
| Process Optimization | Formation of regioisomers, reaction efficiency. researchgate.netnih.gov | Protective group chemistry, optimization of reaction conditions. researchgate.net |
| Purification | Separation of closely related isomers. | Advanced chromatographic techniques, crystallization. |
| Cost-Effectiveness | High cost of starting materials and reagents, energy consumption. beilstein-journals.org | High-yield synthetic routes, process intensification through continuous flow. ewadirect.combeilstein-journals.org |
| Waste Management | Treatment of acidic and fluorinated waste streams. mdpi.com | Waste stream neutralization, solvent recycling, incineration, plasma technology. mdpi.com |
Chemical Reactivity and Transformational Chemistry of 2 Difluoromethoxy 6 Nitroaniline
Reactivity Profiling Based on Functional Group Interactions
The reactivity of 2-(Difluoromethoxy)-6-nitroaniline is governed by the electronic effects of its three substituents on the aromatic ring. The amino group (-NH2) is a powerful activating group, donating electron density through resonance (+R effect). Conversely, the nitro group (-NO2) is a strong deactivating group, withdrawing electron density through both resonance (-R effect) and induction (-I effect). quora.comchemistrysteps.com The difluoromethoxy group (-OCF2H) is also electron-withdrawing, primarily through a strong inductive effect (-I effect), making it a moderately deactivating group. nuph.edu.ua The combination of these opposing influences results in a nuanced reactivity profile.
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The feasibility and outcome of such reactions on this compound are heavily influenced by the directing and activating/deactivating nature of the existing substituents.
The aniline ring in this compound is significantly deactivated towards electrophilic attack. This deactivation stems from the cumulative electron-withdrawing effects of the nitro and difluoromethoxy groups. quora.comnuph.edu.ua
Amino Group (-NH2): This is a potent activating, ortho, para-directing group. chemistrysteps.comquora.com It donates electron density to the ring, stabilizing the carbocation intermediate formed during electrophilic attack. chemistrysteps.com
Nitro Group (-NO2): This is a strong deactivating, meta-directing group. quora.com It withdraws electron density, making the ring less nucleophilic and destabilizing the intermediate cation. wikipedia.org
Difluoromethoxy Group (-OCF2H): This group is moderately deactivating and considered to be electron-withdrawing. nuph.edu.ua Its directing influence is primarily meta due to its strong inductive pull, although some weak resonance donation from the oxygen could impart minor ortho, para direction.
Given the substitution pattern, the potential sites for electrophilic attack are positions 3, 4, and 5. The directing effects can be summarized as follows:
| Position | Influence of -NH2 (ortho, para-director) | Influence of -NO2 (meta-director) | Influence of -OCF2H (meta-director) | Overall Likelihood |
| 3 | ortho (activating) | meta (deactivating) | para (weakly activating/deactivating) | Possible, but sterically hindered |
| 4 | para (activating) | ortho (deactivating) | meta (deactivating) | Unlikely |
| 5 | meta (deactivating) | para (deactivating) | ortho (deactivating) | Possible if -NH2 is protonated |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on this molecule presents several possibilities, primarily involving the displacement of a leaving group by a strong nucleophile.
The carbon-fluorine bonds within the difluoromethoxy group are exceptionally strong. The fluorine atoms are not considered viable leaving groups for nucleophilic substitution under standard conditions. The stability of this group is a key reason for its incorporation into many modern chemical structures.
The amino group is a very poor leaving group and is not displaced in nucleophilic aromatic substitution reactions. The nitro group can act as a leaving group in SNAr reactions, especially when positioned ortho or para to other strong electron-withdrawing groups.
More significantly, research has shown that the difluoromethoxy group itself can act as a leaving group in nucleophilic substitution reactions, behaving like a "pseudohalogen". researchgate.net In studies on related nitro-substituted aromatic compounds, the difluoromethoxy group was found to be displaceable by nucleophiles such as ammonia. Its reactivity as a leaving group in these specific contexts was observed to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom at the same position. researchgate.net For this compound, this suggests that under high temperature and pressure with a nucleophile like ammonia, the -OCF2H group could potentially be displaced to yield 2,6-dinitroaniline.
Reduction Reactions of the Nitro Group
The reduction of the nitro group is one of the most important and widely utilized transformations for nitroanilines. wikipedia.orgyoutube.com This reaction converts the nitro group into a primary amine, providing a valuable synthetic route to diamines. For this compound, this transformation yields 1-(difluoromethoxy)benzene-2,3-diamine . This product is a key intermediate for the synthesis of more complex heterocyclic structures, such as benzimidazoles. chemicalbook.com
A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other functional groups and desired selectivity. commonorganicchemistry.comacsgcipr.org
| Reagent/Catalyst System | Conditions | Notes |
| H2, Pd/C | Catalytic hydrogenation using palladium on carbon. commonorganicchemistry.comrsc.org | A common and efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| Fe, HCl or AcOH | Iron metal in the presence of an acid like hydrochloric acid or acetic acid. youtube.comcommonorganicchemistry.com | A classic, mild, and cost-effective method for this reduction. |
| SnCl2, HCl | Tin(II) chloride in hydrochloric acid. wikipedia.orgcommonorganicchemistry.com | Provides a mild method for reducing nitro groups and is tolerant of many other functional groups. |
| Sodium Hydrosulfite (Na2S2O4) | Aqueous solution. wikipedia.org | A useful alternative when catalytic hydrogenation or strongly acidic conditions are not suitable. |
The reduction is a fundamental step that dramatically alters the electronic properties of the aromatic ring, converting the strongly deactivating nitro group into a strongly activating amino group. This opens up new pathways for subsequent chemical modifications.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a fundamental method for the reduction of nitroarenes to their corresponding anilines. For this compound, this transformation is of significant interest as it provides a route to 1-amino-2-(difluoromethoxy)-6-aminobenzene, a valuable diamine intermediate. The hydrogenation of aromatic nitro compounds is generally a facile process, though it can present risks due to the formation of unstable hydroxylamine (B1172632) intermediates that can decompose exothermically. mt.com
The reaction typically proceeds through a series of intermediates. The nitro group is first reduced to a nitroso group, followed by further reduction to a hydroxylamine. The hydroxylamine is then converted to the final amine. The choice of catalyst and reaction conditions can influence the rate of these steps and the potential for side reactions.
Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel. researchgate.net The hydrogenation is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol. niscpr.res.in For a substrate like this compound, the reaction would proceed as follows:
Reaction Scheme: Catalytic Hydrogenation of this compound
The reaction is generally carried out at moderate temperatures and pressures. For instance, the catalytic hydrogenation of similar compounds like p-nitroaniline and 2-methoxy-5-nitroaniline (B165355) has been studied in detail. niscpr.res.in The activation energies for these reactions indicate that they are kinetically controlled. niscpr.res.in
Typical Catalysts and Conditions for Nitroarene Hydrogenation
| Catalyst | Typical Conditions | Selectivity | Notes |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H2 (1-50 atm), Room Temp to 80°C, Methanol or Ethanol | High for nitro group reduction. | Most common and versatile catalyst. researchgate.net |
| Raney Nickel | H2 (1-50 atm), Room Temp to 100°C, Ethanol | Effective, but can sometimes lead to side reactions. | Often used when dehalogenation is a concern for halogenated substrates. researchgate.net |
| Platinum(IV) Oxide (PtO2) | H2 (1-3 atm), Room Temp, Acetic Acid or Ethanol | Very active catalyst. | Can also be used for the reduction of other functional groups. |
Chemoselective Reduction Methodologies
In molecules with multiple reducible functional groups, chemoselectivity becomes a critical consideration. While this compound does not possess other highly reducible groups apart from the nitro group, the principles of chemoselective reduction are important in the broader context of its derivatives. The selective reduction of a nitro group in the presence of other sensitive functionalities like halogens, carbonyls, or nitriles is a common challenge in organic synthesis.
Several methods have been developed for the chemoselective reduction of nitroarenes. These often involve the use of specific reagents that preferentially react with the nitro group.
Iron in Acidic Media: The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and effective method for nitro group reduction. longdom.org This method is known for its mildness and high chemoselectivity.
Tin(II) Chloride: Tin(II) chloride (SnCl2) in an acidic medium is another widely used reagent for the selective reduction of nitro groups. researchgate.net It is particularly useful for substrates that may be sensitive to catalytic hydrogenation conditions.
Sodium Sulfide (B99878) or Hydrosulfite: These reagents can also be employed for the chemoselective reduction of nitro groups. researchgate.net Sodium sulfide (Na2S) can sometimes selectively reduce one nitro group in the presence of another. researchgate.net
Modern Catalytic Systems: Recent research has focused on developing more efficient and environmentally friendly catalytic systems. For example, an iron(III)-based catalyst has been shown to be highly chemoselective for the reduction of nitroarenes in the presence of a wide array of other functional groups. nih.govrsc.org Another example is the use of a reusable Fe3O4-MWCNTs@PEI-Ag nanocomposite catalyst for the chemoselective reduction of nitroaromatic compounds. nih.gov
Chemoselective Reduction Methods for Nitroarenes
| Reagent/Catalyst | Conditions | Advantages | Reference |
|---|---|---|---|
| Fe / Acid (e.g., AcOH, HCl) | Aqueous or alcoholic solvent, reflux | High chemoselectivity, cost-effective. | longdom.org |
| SnCl2 / HCl | Alcoholic solvent, reflux | Mild conditions, good for sensitive substrates. | researchgate.net |
| Na2S or Na2S2O4 | Aqueous or alcoholic solvent | Can offer selectivity between multiple nitro groups. | researchgate.net |
| Fe(III) catalyst / Silane | Room temperature | High chemoselectivity for various functional groups. | nih.govrsc.org |
Reactions of the Amino Group
The amino group in this compound is a key site for further chemical transformations, allowing for the synthesis of a wide range of derivatives.
Acylation and Alkylation Reactions
Acylation: The amino group can be readily acylated to form amides. This is typically achieved by reacting the aniline with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base is used to neutralize the acid byproduct of the reaction. For sterically hindered anilines, more forcing conditions or specialized reagents may be required. nih.govrsc.org In the case of this compound, the ortho-nitro group provides significant steric hindrance.
Alkylation: N-alkylation of anilines can be achieved using various alkylating agents, such as alkyl halides. wikipedia.org However, over-alkylation to form tertiary amines is a common side reaction. More controlled methods, such as reductive amination or transition-metal-catalyzed N-alkylation, can provide better selectivity. rsc.orgrsc.org The steric hindrance from the ortho-substituents in this compound would likely make direct alkylation challenging.
Diazotization Chemistry and Derivative Formation
The primary aromatic amino group of this compound can undergo diazotization to form a diazonium salt. This reaction is typically carried out by treating the aniline with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). wikipedia.orglearncbse.in The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.
Reaction Scheme: Diazotization of this compound
The diazonium group is an excellent leaving group (as N2 gas) and can be replaced by a wide range of nucleophiles in what are known as Sandmeyer and related reactions. byjus.commasterorganicchemistry.com This allows for the introduction of various substituents onto the aromatic ring.
Potential Derivative Formations:
Replacement by Halides: Treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or potassium iodide (KI) can introduce chloro, bromo, or iodo substituents, respectively. byjus.com
Replacement by Cyano Group: Reaction with copper(I) cyanide (CuCN) yields the corresponding benzonitrile. masterorganicchemistry.com
Replacement by Hydroxyl Group: Warming the diazonium salt solution leads to the formation of a phenol (B47542). chemguide.co.uklibretexts.org
Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. masterorganicchemistry.comchemguide.co.uk This reaction is the basis for many dyes.
Stability and Degradation Pathways of this compound in Chemical Environments
The stability of this compound is influenced by its functional groups and the surrounding chemical environment.
In Acidic Media: Anilines are basic and will be protonated in acidic solutions to form anilinium ions. wikipedia.orgbyjus.com This protonation deactivates the aromatic ring towards electrophilic substitution. The nitro group is generally stable in acidic conditions. Strong acidic conditions at elevated temperatures, however, could potentially lead to hydrolysis of the difluoromethoxy group, although this group is generally more stable than a simple methoxy (B1213986) group.
In Basic Media: The amino group is generally stable in basic conditions. However, strong basic conditions could potentially lead to nucleophilic aromatic substitution, although the presence of the electron-donating amino group makes this less favorable unless there are other strongly activating groups.
Degradation: The degradation of fluorinated anilines has been studied, primarily in the context of environmental fate. Biodegradation studies on fluoroanilines have shown that the ease of degradation decreases with an increasing number of fluorine substituents. nih.govucp.ptresearchgate.net The degradation often proceeds through microbial pathways. While specific data for this compound is not available, it is expected that the presence of the difluoromethoxy group would contribute to its persistence in the environment compared to non-fluorinated anilines. The nitro group can also be subject to microbial reduction under anaerobic conditions.
Derivatives and Structure Activity Relationship Sar Studies
Design and Synthesis of Novel Derivatives of 2-(Difluoromethoxy)-6-nitroaniline
The synthesis of derivatives of this compound can be approached through various strategies that target different parts of the molecule. These include modifications to the aromatic core, functionalization of the amino group, alterations of the difluoromethoxy moiety, and the introduction of additional substituents.
Modification of the Aromatic Ring System
The aromatic ring of this compound is a key target for modification to explore structure-activity relationships. The introduction of additional substituents can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule.
One common strategy for modifying the aromatic ring is through electrophilic aromatic substitution . The existing amino and nitro groups are strong ortho, para-directing and meta-directing groups, respectively. Their combined influence, along with the difluoromethoxy group, will dictate the regioselectivity of substitution reactions. For instance, halogenation using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) can introduce iodine atoms onto the ring, which can then serve as handles for further cross-coupling reactions. The synthesis of related compounds like 4-chloro-2-iodo-6-nitroaniline (B169699) has been achieved by treating 4-chloro-2-nitroaniline (B28928) with ICl. A similar approach could be envisioned for the this compound core.
Another approach involves the synthesis of the aniline (B41778) precursor with the desired substitution pattern already in place, followed by nitration. The synthesis of 2-methyl-6-nitroaniline (B18888) often involves the acetylation of 2-toluidine, followed by nitration and subsequent hydrolysis. researchgate.net This multi-step process allows for controlled introduction of the nitro group. A similar sequence starting from an appropriately substituted aniline could be used to generate diverse derivatives of this compound.
The table below illustrates potential derivatives through aromatic ring modification and the synthetic strategies that could be employed.
| Derivative Structure | Potential Synthetic Strategy | Key Reagents |
| 4-Bromo-2-(difluoromethoxy)-6-nitroaniline | Electrophilic bromination | N-Bromosuccinimide (NBS) |
| 2-(Difluoromethoxy)-4-iodo-6-nitroaniline | Electrophilic iodination | N-Iodosuccinimide (NIS), ICl |
| 2-(Difluoromethoxy)-6-nitro-4-(trifluoromethyl)aniline | Starting from a trifluoromethyl-substituted aniline precursor followed by nitration. | HNO₃/H₂SO₄ |
Functionalization at the Amino Group
The primary amino group of this compound is a versatile site for derivatization. Acylation, alkylation, and sulfonylation are common transformations that can modulate the compound's properties.
Acylation of the amino group can be readily achieved using acid chlorides or anhydrides under basic conditions. This transformation is often used as a protective strategy during other synthetic steps, such as nitration, to control reactivity and regioselectivity. researchgate.net For example, the synthesis of 2-methyl-6-nitroaniline often involves the N-acylation of 2-methylaniline prior to the nitration step. researchgate.net
N-Alkylation can introduce a variety of alkyl or aryl groups. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for this purpose.
The synthesis of 2-alkoxybenzimidazole N-oxides from o-nitroanilines involves the N-alkylation of the amino group with a phenacyl or acetonyl group, followed by cyclization. rsc.org This suggests that the amino group of this compound could be a key site for constructing more complex heterocyclic systems.
Alterations to the Difluoromethoxy Moiety
The difluoromethoxy group (OCF₂H) is a key feature, acting as a lipophilic hydrogen bond donor. nih.gov Altering this group can provide insights into its role in biological interactions.
One approach to synthesize analogs with different fluoroalkoxy groups would be to start from the corresponding nitrophenol. For instance, 4-(difluoromethoxy)nitrobenzene (B73078) can be prepared by reacting 4-nitrophenol (B140041) with monochlorodifluoromethane under alkaline conditions. google.com A similar strategy could be applied to 2-nitro-6-substituted phenols to generate analogs of this compound with different alkoxy groups.
Recent methods for introducing the difluoromethyl group into aromatic compounds involve photocatalytic reactions, offering milder conditions compared to traditional methods. nih.gov These advanced techniques could potentially be adapted for the synthesis of novel derivatives.
Introduction of Additional Halogen Substituents
The introduction of additional halogen atoms can significantly impact a molecule's physicochemical properties, including its lipophilicity and metabolic stability. As mentioned in section 4.1.1, direct electrophilic halogenation is a viable strategy.
The synthesis of 2,6-dichloro-4-nitroaniline (B1670479) is achieved through the direct chlorination of p-nitroaniline with Cl₂ gas. google.com This highlights the feasibility of introducing multiple halogen atoms onto the nitroaniline scaffold. For this compound, the regioselectivity of such a reaction would be influenced by the directing effects of the existing substituents.
Exploration of Substituent Effects on Chemical Reactivity and Biological Interactions
The introduction of different substituents onto the this compound scaffold can have profound effects on its chemical reactivity and potential biological interactions.
The electronic properties of the aromatic ring are heavily influenced by the nature of the substituents. The difluoromethoxy group is known to be a moderate electron acceptor through both inductive and resonance effects. nbuv.gov.ua The addition of further electron-withdrawing groups, such as another nitro group or a trifluoromethyl group, would decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution. Conversely, the introduction of electron-donating groups would have the opposite effect. msu.edu
The lipophilicity of the molecule, a critical factor for its interaction with biological membranes and protein binding pockets, can be fine-tuned through substitution. The difluoromethoxy group itself is considered lipophilic. nih.gov The addition of halogens or alkyl chains would further increase lipophilicity, while the introduction of polar groups like hydroxyl or carboxyl groups would decrease it.
The table below summarizes the potential effects of different substituents on the properties of this compound derivatives.
| Substituent | Position | Potential Effect on Reactivity | Potential Effect on Biological Interactions |
| -Cl | 4 | Decreases aromatic ring reactivity towards electrophiles | Increases lipophilicity |
| -CH₃ | 4 | Increases aromatic ring reactivity towards electrophiles | Increases lipophilicity, introduces steric bulk |
| -CF₃ | 4 | Significantly decreases aromatic ring reactivity | Increases lipophilicity, acts as a hydrogen bond acceptor |
| -OH | 4 | Increases aromatic ring reactivity | Decreases lipophilicity, can act as H-bond donor/acceptor |
Conformational Analysis of this compound Derivatives
The three-dimensional shape of a molecule is critical for its interaction with biological targets. Conformational analysis aims to understand the preferred spatial arrangements of atoms in a molecule. youtube.com For derivatives of this compound, the key conformational features are the orientation of the difluoromethoxy and amino groups relative to the aromatic ring and the nitro group.
The presence of bulky substituents ortho to the difluoromethoxy or amino groups can lead to restricted rotation around the C-O and C-N bonds, respectively. This can result in distinct, stable conformers. The interplay of steric hindrance and intramolecular hydrogen bonding can further influence the conformational landscape. nih.govnih.gov
Computational modeling techniques, such as density functional theory (DFT) calculations, can be employed to predict the stable conformations and the energy barriers between them. Experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which can be used to deduce the predominant conformation in solution. mdpi.com
The Impact of Fluorine Positionality on Molecular Properties
The molecular properties of nitroaniline isomers are significantly altered by the relative positions of the difluoromethoxy (-OCHF₂) and nitro (-NO₂) groups on the aniline ring. These substituents modulate the electron density distribution, steric hindrance, and potential for intramolecular hydrogen bonding, which in turn affects key parameters such as dipole moment, acidity, and basicity.
Electronic Effects
The difluoromethoxy group is a potent electron-withdrawing group, a property that is magnified when in conjugation with a nitro group . The position of these groups (ortho, meta, or para) relative to the amino group and to each other determines the extent of their influence on the aromatic system.
In this compound, both the -OCHF₂ and -NO₂ groups are in ortho positions to the amino group. This arrangement leads to a significant decrease in electron density on the aniline ring. In contrast, an isomer like 4-(Difluoromethoxy)-2-nitroaniline features the -OCHF₂ group in the para position and the -NO₂ group in the ortho position to the amino group. This para-positioning of the strongly electron-withdrawing difluoromethoxy group can further enhance the electron deficiency of the aromatic ring through resonance effects .
The acidity of the N-H protons in the amino group is expected to be influenced by the substituent positions. The strong inductive and mesomeric (-M) effects of the nitro group, particularly at the ortho and para positions, destabilize the conjugate acid, thereby decreasing basicity stackexchange.com. In this compound, the presence of two ortho electron-withdrawing groups is expected to significantly decrease the basicity of the amino group compared to aniline.
Steric Hindrance
The placement of substituents in the ortho position to the amino group, as seen in this compound, introduces considerable steric hindrance. This steric crowding can force the nitro and difluoromethoxy groups to twist out of the plane of the benzene (B151609) ring, a phenomenon known as steric inhibition of resonance stackexchange.comresearchgate.netresearchgate.net. This twisting can reduce the mesomeric effect of these groups, potentially altering the electronic properties compared to a planar conformation.
For instance, in ortho-substituted nitroanilines, steric hindrance can affect the solvation of the amino group, which in turn influences its basicity researchgate.net. The bulky ortho-substituents can also lead to an opening of the H-N-H bond angle researchgate.net.
Intramolecular Hydrogen Bonding
The potential for intramolecular hydrogen bonding is a key feature determined by the positional arrangement of the substituents. In this compound, the proximity of the amino group's hydrogen atoms to the oxygen atoms of the ortho-nitro group and the ortho-difluoromethoxy group allows for the formation of intramolecular hydrogen bonds. Specifically, an N-H···O hydrogen bond with the nitro group is highly probable niscpr.res.in. The presence of the difluoromethoxy group introduces the possibility of an N-H···F or N-H···O interaction mdpi.comnih.gov.
The formation of these intramolecular hydrogen bonds can significantly impact the molecule's conformation, locking it into a more rigid structure. This is in contrast to an isomer like 4-(Difluoromethoxy)-2-nitroaniline, where only the ortho-nitro group can readily form an intramolecular hydrogen bond with the amino group. The presence and strength of such bonds can be inferred from spectroscopic data, such as the difference between the asymmetric and symmetric N-H stretching frequencies in infrared spectroscopy niscpr.res.in. A larger difference is indicative of stronger intramolecular hydrogen bonding.
Dipole Moment
The dipole moment of the molecule is a vector sum of the individual bond dipoles and is highly dependent on the geometry and the electronic effects of the substituents. In nitroanilines, the amino group acts as an electron-donating group, while the nitro group is strongly electron-withdrawing. This leads to a significant dipole moment.
| Property | This compound | 4-(Difluoromethoxy)-2-nitroaniline (and other isomers) | Influence of Fluorine Positionality |
| Electronic Effects | Strong inductive and potential for altered mesomeric effects from two ortho substituents. Decreased ring electron density. Lower basicity. | The para-difluoromethoxy group exerts a strong -I and -M effect, significantly influencing ring electronics. Basicity will vary based on substituent positions. | The position of the electron-withdrawing -OCHF₂ and -NO₂ groups dictates the extent of their inductive and mesomeric effects, directly impacting the acidity/basicity of the aniline moiety. |
| Steric Hindrance | High steric hindrance due to two ortho substituents, potentially leading to non-planar conformations and steric inhibition of resonance. stackexchange.comresearchgate.net | Less steric hindrance around the amino group compared to the 2,6-disubstituted isomer. | Ortho substitution leads to greater steric effects, influencing molecular planarity and reactivity. |
| Intramolecular H-Bonding | High potential for intramolecular N-H···O and possibly N-H···F hydrogen bonds, leading to a more rigid conformation. niscpr.res.innih.gov | Potential for intramolecular N-H···O hydrogen bond with the ortho-nitro group. | The proximity of the amino group to the fluorine and oxygen atoms, determined by their position, governs the formation and strength of intramolecular hydrogen bonds. |
| Dipole Moment | Unique dipole moment resulting from the vector sum of dipoles from the ortho -OCHF₂, ortho -NO₂, and amino groups. | Dipole moment will differ based on the vector addition of substituent dipoles in different positions. For instance, a para-substituent can lead to a large overall dipole moment. quora.com | The geometry imposed by the substituent positions directly controls the magnitude and direction of the molecular dipole moment. |
Advanced Spectroscopic Characterization of 2 Difluoromethoxy 6 Nitroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-(Difluoromethoxy)-6-nitroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, affords a complete assignment of all atoms and their connectivity.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the proton of the difluoromethoxy group. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the difluoromethoxy group will significantly influence the chemical shifts of these protons, generally shifting them downfield.
The proton of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms. The chemical shift of this proton is a characteristic feature and typically resides in a specific region of the spectrum. The amine (NH₂) protons may appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.0 | m | - |
| NH₂ | 5.0 - 6.5 | br s | - |
| -OCHF₂ | 6.5 - 7.5 | t | J(H,F) ≈ 70-75 |
Note: This is a predictive table based on analogous structures.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, and one for the difluoromethoxy carbon. The carbons attached to the nitro and amino groups will be significantly affected, as will the carbon bonded to the difluoromethoxy group. The carbon of the difluoromethoxy group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-NH₂ | 140 - 150 |
| C-NO₂ | 145 - 155 |
| C-OCHF₂ | 150 - 160 |
| Aromatic C-H | 110 - 130 |
| -OC HF₂ | 110 - 120 (t) |
Note: This is a predictive table based on analogous structures. The chemical shifts are approximate and can vary based on the solvent and substitution pattern.
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Difluoromethoxy Group
¹⁹F NMR is a powerful technique for the direct observation of fluorine atoms in a molecule. The difluoromethoxy group of this compound will give rise to a signal in the ¹⁹F NMR spectrum. This signal is expected to be a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift of the fluorine atoms is sensitive to the electronic environment. In compounds containing a difluoromethoxy group, the ¹⁹F NMR signal often appears as a doublet with a coupling constant (J(F,H)) around 70-80 Hz rsc.org.
| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| -OCHF₂ | -80 to -100 | d | J(F,H) ≈ 70-75 |
Note: This is a predictive table based on analogous structures. The chemical shift is relative to a standard like CFCl₃.
Two-Dimensional NMR Techniques for Structural Elucidation
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with their directly attached carbons, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be crucial for identifying the quaternary carbons (those without attached protons), such as the carbons bearing the nitro, amino, and difluoromethoxy groups, by observing their long-range correlations with nearby protons. bas.bg
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. It can be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the protons of the difluoromethoxy group and the adjacent aromatic proton. harvard.eduresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the nitro, amino, and difluoromethoxy groups.
The nitro group (NO₂) typically shows two strong stretching vibrations: an asymmetric stretch in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. The amino group (NH₂) displays two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the ether linkage and the C-F stretching of the difluoromethyl group are also expected to be present, typically in the fingerprint region (below 1500 cm⁻¹). Specifically, strong absorptions for C-F bonds are expected in the 1000-1400 cm⁻¹ range. rsc.orgnist.govnist.govchemicalbook.comnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |
| Aromatic C-H | C-H Stretch | ~3100 - 3000 |
| Aromatic C=C | C=C Stretch | ~1600 and ~1475 |
| Ether (C-O) | C-O Stretch | 1200 - 1300 |
| Difluoromethyl (C-F) | C-F Stretch | 1000 - 1400 (strong) |
Note: This is a predictive table based on general IR correlation charts and data from similar compounds.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum, corresponding to the exact mass of the molecule (C₇H₆F₂N₂O₃). nih.gov
High-resolution mass spectrometry (HRMS) would be particularly useful to confirm the elemental composition of the molecular ion and its fragments. rsc.org The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the nitro group (NO₂), the difluoromethoxy group (OCHF₂), or parts thereof. Common fragmentation pathways for nitroaromatic compounds include the loss of NO and NO₂.
Expected Fragmentation Pattern:
Molecular Ion (M⁺): The peak corresponding to the intact molecule.
[M - NO₂]⁺: A fragment resulting from the loss of the nitro group.
[M - OCHF₂]⁺: A fragment resulting from the loss of the difluoromethoxy group.
Other fragments arising from further cleavages of the aromatic ring and substituent groups.
The analysis of these fragments helps to piece together the structure of the original molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
No specific High-Resolution Mass Spectrometry (HRMS) data for this compound has been reported in the available literature. While the molecular formula can be deduced as C₇H₆F₂N₂O₃, experimental confirmation through HRMS, which would provide the exact mass and support the elemental composition, is not publicly documented.
LC-MS/MS for Trace Level Quantification in Complex Matrices
Detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the trace level quantification of this compound in complex matrices have not been developed or published. The establishment of such a method would require the determination of specific parameters such as retention time, precursor and product ions, and collision energies, none of which are available for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
The electronic structure of this compound, as would be revealed by Ultraviolet-Visible (UV-Vis) spectroscopy, has not been characterized in the scientific literature. A UV-Vis spectrum would provide valuable information on the electronic transitions within the molecule, including the characteristic absorption bands influenced by the nitro and amino groups on the aromatic ring. Without experimental data, a discussion of its absorption maxima (λmax) and the insights into its electronic structure remains speculative.
X-ray Crystallography for Solid-State Structural Analysis
A crystal structure for this compound has not been determined or reported. X-ray crystallography is the definitive method for elucidating the solid-state structure of a molecule, providing precise information on its three-dimensional arrangement.
Elucidation of Molecular Conformation and Intermolecular Interactions
Without a solved crystal structure, the specific molecular conformation of this compound, including the orientation of the difluoromethoxy and nitro groups relative to the aniline (B41778) ring, is unknown. Furthermore, the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing, cannot be analyzed.
Analysis of Regiochemistry and Dihedral Angles
The precise regiochemistry is defined by the compound's name, but its confirmation and the detailed measurement of dihedral angles between the functional groups and the aromatic plane would require X-ray crystallographic data. This information is crucial for understanding the steric and electronic effects within the molecule, and it is currently unavailable.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., DFT)
No published studies were found that performed quantum chemical calculations on 2-(Difluoromethoxy)-6-nitroaniline. Therefore, no data exists for the following specific analyses:
Molecular Docking and Simulation Studies
Conformational Analysis via Molecular Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility. Molecular dynamics (MD) simulations, a computational method that simulates the physical movements of atoms and molecules, can be employed to explore the conformational landscape of this compound.
The sterically bulky nitro and difluoromethoxy groups at the ortho positions (2 and 6) relative to the amine group are expected to impose significant steric hindrance. This hindrance would likely restrict the free rotation around the C-N and C-O bonds, leading to a limited number of stable conformations. The potential energy surface of the molecule could be mapped to identify the lowest energy (most stable) conformations. Key dihedral angles to be monitored during a simulation would include the C2-C1-N-H and C6-C1-N-H angles to understand the orientation of the amine group, as well as the C1-C2-O-C and C1-C6-N-O angles for the substituent groups.
Table 1: Hypothetical Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Expected Influence on Conformation |
| τ1 | C2-C1-N-H | Orientation of the amine group relative to the difluoromethoxy group. |
| τ2 | C6-C1-N-H | Orientation of the amine group relative to the nitro group. |
| τ3 | C1-C2-O-CHF2 | Rotation of the difluoromethoxy group. |
| τ4 | C1-C6-N-O | Rotation of the nitro group. |
Such simulations would provide insights into the preferred spatial arrangement of the functional groups, which is critical for understanding how the molecule might interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for derivatives of this compound, the methodology provides a framework for the rational design of new, potentially more active compounds.
A hypothetical QSAR study on a series of this compound derivatives would involve synthesizing or computationally generating a set of structurally related molecules. These derivatives could feature variations at different positions of the aniline (B41778) ring or modifications to the existing functional groups. The biological activity of these compounds against a specific target would need to be determined experimentally.
Subsequently, a wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure, such as:
Electronic properties: Dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric properties: Molecular volume, surface area, and specific steric parameters.
Hydrophobic properties: The logarithm of the octanol-water partition coefficient (logP).
Topological indices: Descriptors that describe the connectivity of atoms in the molecule.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. A validated and predictive QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthesis of compounds with potentially enhanced efficacy.
For instance, a general QSAR model for nitroaromatic compounds often includes descriptors related to hydrophobicity and electronic properties, as these factors can influence the ability of the compounds to cross cell membranes and interact with biological macromolecules.
Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Governs electrostatic interactions and reactivity. |
| Steric | Molar Volume, Surface Area | Influences binding affinity to a target site. |
| Hydrophobic | LogP | Affects membrane permeability and transport. |
| Topological | Wiener Index, Kier & Hall Indices | Describes molecular size, shape, and branching. |
By understanding which structural features are most important for activity, medicinal chemists can focus their efforts on synthesizing the most promising candidates, saving time and resources in the drug discovery process.
Advanced Research Applications in Chemical Sciences
Utility as a Building Block in Complex Organic Synthesis
The molecular architecture of 2-(Difluoromethoxy)-6-nitroaniline, featuring two distinct and reactive functional groups (an amine and a nitro group), makes it a versatile precursor in sophisticated organic synthesis. The presence of the difluoromethoxy group provides a method for introducing fluorine into target molecules, which can significantly alter their biological and material properties.
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of this compound is well-suited for constructing various heterocyclic ring systems. The amino (-NH₂) group can act as a nucleophile, while the nitro (-NO₂) group can be readily reduced to another amino group, creating a 1,2-diamine precursor. This diamine is a classic starting material for forming fused heterocyclic systems.
Researchers have demonstrated the synthesis of various heterocyclic scaffolds, such as benzimidazoles, quinoxalines, and benzothiazoles, starting from substituted anilines. nih.govnih.govacu.edu.in For instance, the general synthesis of benzothiazole-based azo dyes often involves the diazotization of a substituted aniline (B41778), which is then coupled with another component. acu.edu.in Similarly, the synthesis of quinoxalines can be achieved by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. By reducing the nitro group of this compound, a substituted diamine is formed, which can then undergo cyclization reactions to yield complex heterocyclic structures like quinazolines and quinolines. nih.gov
Precursor for Advanced Aromatic Systems
Substituted nitroanilines are critical intermediates in the synthesis of a wide range of functional organic molecules, including pharmaceuticals, agrochemicals, and dyes. wikipedia.orgchemimpex.com The strategic placement of the difluoromethoxy and nitro groups on the aniline ring allows for regioselective transformations, enabling the construction of highly functionalized aromatic systems.
The compound serves as a valuable precursor due to the differential reactivity of its functional groups. For example, the amino group can be acylated, alkylated, or diazotized to introduce new functionalities. Subsequently, the nitro group can be reduced to an amine, which opens up a new set of possible reactions at that position. This sequential modification allows for the synthesis of complex aromatic structures that would be difficult to access through other routes. Related compounds, such as 2,4-difluoro-6-nitroaniline (B1293778), are known to be crucial building blocks in the pharmaceutical industry, participating in nucleophilic substitutions and coupling reactions to create compounds with potential therapeutic effects. chemimpex.com
Applications in Materials Science Research
The introduction of fluorinated moieties, such as the difluoromethoxy group, into organic materials can bestow unique and desirable properties, including enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics.
Development of Specialty Polymers and Coatings
Nitroanilines are foundational components in the production of azo dyes, which are used not only as colorants but also as functional additives in specialty polymers and coatings. wikipedia.orgacu.edu.in The synthesis of azo dyes from heterocyclic precursors has been a subject of significant interest. nih.gov By converting this compound into a diazonium salt, it can be coupled with various aromatic compounds to produce a range of fluorinated azo dyes.
These specialized dyes could be incorporated into polymer matrices to create materials with specific photo-physical properties. The fluorine content contributed by the difluoromethoxy group could also enhance the performance of coatings by increasing their hydrophobicity and durability.
Exploration in Chemical Sensor Technologies
The development of chemical sensors often relies on molecules whose electronic or optical properties change in the presence of a specific analyte. Heterocyclic compounds derived from precursors like this compound have potential applications in this field. For example, scaffolds like pyridine-2,6-dicarboxamide have been investigated for their use in designing chemical sensors. mdpi.com
The electron-withdrawing nature of both the nitro and difluoromethoxy groups influences the electron density of the aromatic ring. When incorporated into a larger conjugated system, such as a heterocyclic sensor molecule, these groups can modulate the molecule's absorption and emission spectra. This makes them promising candidates for the development of colorimetric or fluorescent sensors. Research has shown that some heterocyclic azo dyes possess chemosensing capabilities, further highlighting the potential of anilines as precursors for sensor technology. nih.gov
Analytical Chemistry Method Development
To ensure the purity and quality of this compound and to quantify it in various matrices, robust analytical methods are required. The development and validation of such methods are critical in both research and industrial settings. omicsonline.org High-performance liquid chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like nitroanilines. psu.edu
The development process for an analytical method for this compound would involve several stages. First, forced degradation studies would be performed under stress conditions (e.g., acid, base, heat, oxidation, light) to identify potential impurities and degradation products. researchgate.net An HPLC method, likely using a reverse-phase column and a photodiode array (PDA) detector, would then be developed to separate the main compound from these other species. psu.edu
The method would be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate its suitability for its intended purpose. omicsonline.orgrsc.org This involves assessing parameters like linearity, accuracy, precision, specificity, and robustness. For example, a study on the hair dye ingredient 2-amino-5-nitrophenol (B90527) validated an HPLC method, demonstrating high accuracy (93.1–110.2%) and precision (1.1–8.1% coefficient of variation). nih.gov
Table 2: Illustrative Validation Parameters for a Hypothetical HPLC Method
This table shows typical acceptance criteria for the validation of an analytical method for quantifying this compound, based on common industry standards.
| Parameter | Acceptance Criterion | Purpose |
| Linearity (R²) | ≥ 0.999 rsc.org | Demonstrates a direct relationship between detector response and concentration. |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the test results to the true value. |
| Precision (RSD) | ≤ 2.0% rsc.org | Shows the closeness of agreement among a series of measurements. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Specificity | Peak purity index > 0.99 | Confirms that the analytical signal is solely from the target compound, free from interference. |
Chromogenic Reagents for Analytical Detection
There is currently no available research data or published findings on the use of this compound as a chromogenic reagent for analytical detection. The inherent structure of a nitroaniline suggests potential chromophoric properties, but without experimental validation, its efficacy, selectivity, and the specific analytes it might detect are unknown.
Contribution to Fundamental Understanding of Fluorine Chemistry
Similarly, there are no specific studies that detail the contribution of this compound to the fundamental understanding of fluorine chemistry. Research on this compound could potentially offer insights into the electronic effects of the difluoromethoxy group, particularly its interplay with the ortho-nitro and amino substituents. Such studies might involve investigating its reactivity in nucleophilic aromatic substitution reactions or its impact on the acidity of the amino group. However, such research has not been published.
Given the lack of specific information, detailed research findings and data tables for this compound cannot be provided at this time.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Methods
The synthesis of sterically congested molecules like 2,6-disubstituted anilines remains a challenge in organic chemistry. nih.govcore.ac.uk Future research will likely concentrate on developing more efficient and selective methods for the synthesis of 2-(Difluoromethoxy)-6-nitroaniline.
Key areas of exploration include:
Direct C-H Functionalization: A primary focus will be the direct introduction of the difluoromethoxy group onto a pre-functionalized nitroaniline ring. Recently developed photoredox catalytic systems offer a promising route for the direct C–H difluoromethoxylation of arenes. rsc.orgrsc.org These methods are appealing as they avoid the need for pre-functionalized aromatic compounds and often proceed under mild, room-temperature conditions using bench-stable reagents. rsc.orgrsc.org
Advanced Catalytic Systems: The development of novel catalysts is crucial. While palladium and copper have been traditionally used for C-N bond formation, newer methods employ hypervalent iodine reagents to facilitate the amination of sterically hindered arenes without the need for a transition metal promoter. nih.govcore.ac.uk Similarly, nickel-catalyzed cross-coupling reactions have shown high efficiency for difluoromethylation, and analogous systems could be developed for difluoromethoxylation. researchgate.net
Flow Chemistry: Continuous flow processes could offer significant advantages for the synthesis of this compound, particularly for managing reaction conditions and improving safety and scalability, especially in nitration reactions.
Alternative Fluorinating Reagents: Research into new, stable, and selective difluoromethoxylating reagents is ongoing. The development of cationic redox-active reagents that can be activated by a photocatalyst to release the OCF₂H radical is a significant advancement in this area. rsc.org
Table 1: Emerging Synthetic Strategies for Substituted Anilines
| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Potential Advantages |
|---|---|---|---|
| Photoredox C-H Difluoromethoxylation | Direct introduction of OCF₂H group onto arenes. rsc.orgrsc.org | Ru(bpy)₃²⁺ or other photoredox catalysts; redox-active difluoromethoxylating reagents. rsc.org | High functional group tolerance, mild reaction conditions, avoids pre-functionalization. rsc.org |
| Hypervalent Iodine-Mediated Amination | Direct C-N bond formation for sterically hindered anilines. nih.govcore.ac.uk | Diaryliodonium salts. core.ac.uk | Transition-metal-free, broad scope for nitrogen source. nih.gov |
| Nickel-Catalyzed Cross-Coupling | Coupling of aryl halides/triflates with a difluoromethyl source. acs.org | [(dppf)Ni(COD)], NiBr₂. researchgate.netnih.gov | High efficiency, good for electron-deficient arenes. acs.org |
| Difluorocarbene Chemistry | Generation and trapping of difluorocarbene. orgsyn.org | Sodium chlorodifluoroacetate (thermal). orgsyn.org | Utilizes inexpensive precursors. orgsyn.org |
In-Depth Mechanistic Studies of Key Reactions
A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and extending their applicability.
Radical-Mediated Pathways: The mechanism of photoredox-catalyzed difluoromethoxylation is believed to involve a single electron transfer (SET) from the excited photocatalyst to the difluoromethoxylating reagent. rsc.orgrsc.org This generates a neutral radical that liberates the difluoromethoxy radical (•OCF₂H). rsc.orgrsc.org Subsequent addition to the aromatic ring forms a cyclohexadienyl radical, which is then oxidized and deprotonated to yield the final product. rsc.orgrsc.org Detailed kinetic and spectroscopic studies, supported by DFT calculations, will be essential to fully elucidate the energetics and intermediates of this pathway. rsc.org
Organometallic Cycles: For transition-metal-catalyzed reactions, such as those involving nickel, the mechanism can proceed through various pathways, including radical-cage-rebound or radical chain processes. researchgate.net Investigating the precise nature of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, will be critical.
Nitro Group Reduction: The reduction of the nitro group to an amine is a key transformation. Mechanistic studies of iron-catalyzed nitro reductions have indicated the involvement of a nitroso intermediate and an iron hydride as the key catalytic species. nih.gov Understanding the interplay between the reductant (e.g., silanes or boranes) and the catalyst can enable chemoselective reductions, leaving other functional groups intact. nih.gov
Computational Design of Advanced Derivatives with Tuned Properties
Computational chemistry offers powerful tools for the rational design of novel molecules with desired physicochemical and biological properties, accelerating the discovery process. ljku.edu.in
In Silico Screening: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to design derivatives of this compound. researchgate.netnih.gov For instance, docking studies can predict the binding modes and affinities of derivatives to specific protein targets, guiding the synthesis of potent enzyme inhibitors or receptor antagonists. nih.govresearchgate.net
Property Prediction: DFT and other quantum chemical methods can predict key molecular properties such as electronic structure, reactivity, and spectroscopic signatures. nih.gov This is particularly useful for fluorinated compounds, where computational methods can help predict ¹⁹F NMR chemical shifts, aiding in structural confirmation. nih.gov
Tuning Physicochemical Properties: The difluoromethoxy group is often used to modulate properties like lipophilicity and metabolic stability. acs.org Computational models can predict how modifications to the core structure of this compound would affect these parameters, allowing for the design of derivatives with optimized pharmacokinetic profiles. nih.gov
Table 2: Computational Approaches in Derivative Design
| Computational Tool | Application | Example from Related Research |
|---|---|---|
| Molecular Docking | Predicts binding affinity and interactions with biological targets. researchgate.net | Designing 2-nitroaniline (B44862) derivatives as quorum sensing modulators. researchgate.net |
| QSAR Modeling | Correlates chemical structure with biological activity. nih.gov | Developing models for histamine (B1213489) H1 antagonists based on steric and electronic descriptors. nih.gov |
| DFT Calculations | Predicts molecular properties, reaction energetics, and NMR spectra. nih.gov | Determining the most stable tautomeric forms of purine (B94841) derivatives. nih.gov |
| Pharmacokinetic Modeling | Predicts ADME (absorption, distribution, metabolism, excretion) properties. | Evaluating compliance with Lipinski's rule of five for potential oral bioavailability. nih.gov |
Development of Analytical Standards and Reference Materials
The availability of high-purity analytical standards is essential for accurate quantification, quality control, and regulatory compliance. aroscientific.com
The process for developing a CRM involves:
High-Purity Synthesis: Production of the compound with a purity of >99% or higher.
Comprehensive Characterization: Rigorous analysis using multiple techniques (e.g., NMR, Mass Spectrometry, GC/LC, elemental analysis) to confirm identity and purity.
Certification: Certification in accordance with international standards such as ISO 17034 and ISO/IEC 17025, which involves determining the certified property value and its uncertainty. sigmaaldrich.com
Stability Studies: Assessing the stability of the compound under various storage conditions to establish a shelf-life.
The establishment of a certified standard would be invaluable for researchers in academia and industry, ensuring the reliability and reproducibility of experimental results.
Investigation of this compound in Interdisciplinary Research Fields
The unique structural motifs of this compound make it a highly attractive platform for exploration in several interdisciplinary fields.
Medicinal Chemistry: The 2,6-disubstituted aniline (B41778) scaffold is a key feature in many pharmaceutically active compounds. core.ac.uk Furthermore, the difluoromethoxy group is a recognized bioisostere for hydroxyl or methoxy (B1213986) groups and can enhance metabolic stability and cell membrane permeability. acs.orgnih.gov The nitroaniline portion is a versatile precursor for a wide range of heterocyclic compounds. google.com This combination makes this compound an ideal starting material for the synthesis of novel drug candidates, particularly in areas like oncology, inflammation, and infectious diseases.
Agrochemicals: Nitroaromatic compounds and substituted anilines are foundational structures in the development of pesticides and herbicides. google.com The introduction of fluorine atoms often enhances the biological activity of agrochemicals. Therefore, derivatives of this compound could lead to the discovery of new and more effective crop protection agents.
Materials Science: Nitroaniline derivatives have been studied for their non-linear optical (NLO) properties. researchgate.net The strong electron-withdrawing nitro group and the electron-donating amino group create a push-pull system that can lead to large molecular hyperpolarizabilities. The additional influence of the difluoromethoxy group on the electronic properties could lead to the development of novel materials for applications in optoelectronics and photonics.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of 2-(difluoromethoxy)-6-nitroaniline to improve yield and purity, particularly addressing challenges like regioselectivity and reactive intermediates? A:
- Regioselective Nitration : Introduce the nitro group first via controlled nitration of aniline derivatives, ensuring proper positioning (ortho/para) using directing groups or steric hindrance strategies .
- Difluoromethoxy Introduction : Employ nucleophilic substitution (e.g., reaction with difluoromethyl halides) under anhydrous conditions, using catalysts like Cu(I) to enhance reactivity .
- Intermediate Protection : Use tert-butyl carbamate (Boc) groups to protect the amine during reactive steps, as demonstrated in chloroethyl-nitroaniline syntheses .
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water) can isolate the product from byproducts like sulfones or overoxidized species .
Analytical Methods
Q: What chromatographic techniques are suitable for analyzing impurities in this compound, especially when dealing with co-eluting peaks? A:
- HPLC with PDA Detection : Use a C18 column (e.g., 250 × 4.6 mm, 5 µm) with a gradient of acetonitrile and 0.1% phosphoric acid. Adjust pH to 7.0 to resolve co-eluting impurities (e.g., sulfoxides or sulfones) .
- Integration Strategy : For unresolved peaks (e.g., impurities D and F in ), apply valley-to-valley integration and validate with mass spectrometry (LC-MS) for structural confirmation .
- System Suitability : Ensure resolution (R > 2.0) between the main peak and closest impurity, referencing pharmacopeial standards for pantoprazole-related compounds .
Stability Studies
Q: How should stability studies be designed to evaluate degradation pathways of this compound under various conditions? A:
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1–1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor via HPLC for degradation products like nitro-reduction derivatives or hydrolyzed anilines .
- Storage Recommendations : Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation and moisture absorption, as suggested for similar nitroanilines .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions and correlate with real-time stability data .
Regiochemical Effects
Q: How does the position of the difluoromethoxy and nitro groups influence the compound’s reactivity and spectroscopic properties? A:
- Reactivity : The nitro group at position 6 deactivates the ring, reducing electrophilic substitution at adjacent positions. The difluoromethoxy group at position 2 enhances electron withdrawal, stabilizing intermediates in substitution reactions .
- Spectroscopic Signatures :
Impurity Profiling
Q: What strategies are effective in identifying and quantifying synthetic byproducts or degradation impurities? A:
- Synthetic Byproducts : Monitor sulfone formation (e.g., 5-(difluoromethoxy)-2-sulfonyl derivatives) using LC-MS with positive ion mode (m/z 400–450 range) .
- Degradation Impurities : Track nitro-reduction products (e.g., amino derivatives) via TLC with ninhydrin staining or HPLC-UV at 254 nm .
- Quantitative Limits : Set impurity thresholds at ≤0.15% for known byproducts and ≤0.10% for unknown peaks, following ICH Q3A guidelines .
Mechanistic Insights
Q: What mechanistic considerations are critical during nitro group introduction or difluoromethoxy substitution? A:
- Nitration Mechanism : Use mixed acid (HNO₃/H₂SO₄) to generate nitronium ions. Steric effects from the difluoromethoxy group direct nitration to position 6 via meta-directing properties .
- Electrophilic Substitution : Difluoromethoxy introduction requires activation of the aromatic ring (e.g., using Lewis acids like AlCl₃) to facilitate displacement of leaving groups (e.g., chloride) .
Safety Protocols
Q: What safety measures are recommended for handling this compound, given its structural similarities to toxic aniline derivatives? A:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize spills with 5% acetic acid, then absorb with inert material (e.g., vermiculite). Dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water for 15 minutes. If ingested, administer activated charcoal and seek immediate medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
